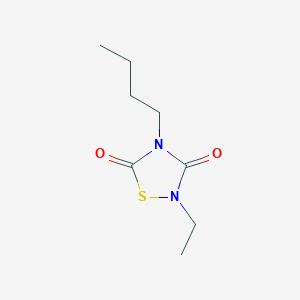
CCG 203769
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CCG 203769 是一种选择性抑制剂,靶向 G 蛋白信号调节剂 4 (RGS4)。 它以其阻断 RGS4 与 Gαo 蛋白相互作用的能力而闻名,IC50 为 17 nM . 该化合物对 RGS4 表现出显着的选择性,优于其他 RGS 蛋白,使其成为科学研究中宝贵的工具,特别是在研究 G 蛋白偶联受体 (GPCR) 信号通路方面 .
准备方法
CCG 203769 的合成涉及使用噻二唑烷酮衍生物。具体的合成路线和反应条件是专有的,在公开文献中没有广泛披露。 已知该化合物可用于研究目的,提供多种数量和浓度 . 工业生产方法没有详细说明,但该化合物通常在专门的实验室中,在受控条件下制备,以确保高纯度和一致性 .
化学反应分析
CCG 203769 经历了几种类型的化学反应,包括:
抑制反应: 它抑制 RGS4 与 Gαo 蛋白之间的相互作用.
结合反应: 它选择性地与 RGS4 结合,增强 Gαq 依赖的细胞钙信号传导.
GTP 酶活性: 它阻断 RGS4 的 GTP 酶加速蛋白 (GAP) 活性.
这些反应中常用的试剂和条件包括各种缓冲液和溶剂,以维持化合物的稳定性和活性。 这些反应形成的主要产物通常是靶蛋白的抑制或改变形式,例如 RGS4 .
科学研究应用
CCG 203769 具有广泛的科学研究应用,包括:
作用机制
CCG 203769 通过选择性抑制 RGS4 发挥作用。 它阻断 RGS4 与 Gαo 蛋白之间的相互作用,从而阻止 RGS4 的 GTP 酶加速蛋白 (GAP) 活性 . 这种抑制增强了 Gαq 依赖的细胞钙信号传导,并影响各种下游信号通路 . 该化合物还增强了已知的 RGS4 机制,即体内 Gαi 依赖的毒蕈碱性心动过缓 .
相似化合物的比较
CCG 203769 对 RGS4 的高选择性,优于其他 RGS 蛋白,这是独一无二的。类似的化合物包括:
RGS19 抑制剂: 这些对 RGS19 的 IC50 为 140 nM,但与 this compound 相比选择性较低.
RGS16 抑制剂: 这些对 RGS16 的 IC50 为 6 μM,选择性低得多.
This compound 由于其对 RGS4 的显着选择性(8 到 >5000 倍),优于其他 RGS 蛋白,使其成为有针对性的研究和潜在治疗应用中非常有价值的化合物 .
生物活性
CCG 203769 is a selective inhibitor of the Regulator of G-protein Signaling 4 (RGS4), a protein that plays a crucial role in modulating G-protein-coupled receptor (GPCR) signaling pathways. This compound has garnered attention due to its potential therapeutic applications, particularly in neurological disorders such as Parkinson's disease, and its selective inhibition profile.
This compound exhibits nanomolar potency against RGS4, with an IC50 value of approximately 17 nM . It demonstrates remarkable selectivity, being 8- to over 5000-fold more effective against RGS4 compared to other RGS proteins, such as RGS19 and RGS16, which have IC50 values of 140 nM and 6 µM , respectively . Notably, this compound does not inhibit the cysteine protease papain at concentrations up to 100 µM , further emphasizing its selectivity for RGS4 .
Effects on Cellular Signaling
This compound enhances Gαq-dependent cellular Ca2+ signaling in an RGS4-dependent manner. It also blocks the GTPase-accelerating protein (GAP) activity of RGS4, inhibiting GTP hydrolysis in Gαo and Gαi1 pathways . In experimental models, this compound has been shown to potentiate muscarinic bradycardia induced by Carbamoylcholine chloride in vivo, highlighting its functional relevance in modulating heart rate through RGS4 inhibition .
In Vivo Studies
In studies involving animal models, this compound demonstrated significant effects on motor function. For instance, it reversed raclopride-induced bradykinesia in rats, indicating its potential utility in treating Parkinson's disease symptoms. Doses ranging from 0.1 to 10 mg/kg effectively alleviated symptoms associated with dopamine receptor antagonism .
Summary of Key Findings
| Property | Value |
|---|---|
| IC50 for RGS4 | 17 nM |
| Selectivity for RGS4 | 8-5000 fold |
| IC50 for RGS19 | 140 nM |
| IC50 for RGS16 | 6 µM |
| Effect on GAP activity | Inhibition with IC50 < 1 µM |
| In vivo efficacy | Reverses raclopride-induced effects |
Study on Parkinson's Disease Models
In a controlled study assessing this compound's effects on Parkinson's disease models, researchers observed that administration of the compound significantly reversed motor deficits induced by D2 receptor antagonists. This was measured through various behavioral assays including hang time and paw drag tests in mice . The results suggest that this compound could serve as a potential therapeutic agent for alleviating motor symptoms associated with Parkinson's disease.
Impact on Airway Reactivity
Another study explored the effects of this compound on airway reactivity mediated by RGS4. The compound was tested for its ability to modulate bronchial tone in response to PGE2, demonstrating its potential role in respiratory conditions where GPCR signaling is altered .
属性
IUPAC Name |
4-butyl-2-ethyl-1,2,4-thiadiazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c1-3-5-6-9-7(11)10(4-2)13-8(9)12/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFFYZGCISALRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)N(SC1=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














